molecular formula C10H13NO2 B1679344 Risocaine CAS No. 94-12-2

Risocaine

Cat. No. B1679344
CAS RN: 94-12-2
M. Wt: 179.22 g/mol
InChI Key: NBFQYHKHPBMJJV-UHFFFAOYSA-N
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Description

Risocaine, also known as propyl 4-aminobenzoate, is a local anesthetic . It has a chemical formula of C10H13NO2 and a molar mass of 179.21572 .


Synthesis Analysis

While specific synthesis details for Risocaine were not found, a similar compound, Lidocaine, is synthesized in a two-part process involving the preparation of an amide and the subsequent preparation of Lidocaine . The synthesis process involves the use of infrared, mass, and nuclear magnetic resonance spectroscopy .


Molecular Structure Analysis

The molecular structure of Risocaine includes a propyl ester attached to a 4-aminobenzoate . The structure was confirmed using infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy .


Physical And Chemical Properties Analysis

Risocaine has a density of 1.1±0.1 g/cm3, a boiling point of 323.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Rooting Cuttings in Horticulture

Risocaine, alongside other substances, has been studied for its potential to stimulate the process of risogenesis (root formation) in cuttings of chrysanthemums. This research aimed to shorten the time from planting to harvesting flowers, highlighting the horticultural applications of Risocaine (Ș. Gâdea, S. Vâtcă, I. Bogdan, 2011).

Pharmaceutical Micronization

Risocaine has been studied for its solubility and potential applications in the rapid expansion of supercritical solution (RESS), which is significant in the pharmaceutical industry for preparing ultra-fine particles. This process is crucial for the micronization of drugs, and the study explored various operational conditions to optimize the solubility of Risocaine, leading to successful size reduction of its particles (Y. Liu, Xing Wu, Yuejin Liu, Jian-min Yi, 2012).

Bile Acid Detoxification and Liver Function

Risocaine has been indirectly associated with studies exploring the effects of drugs like rifampicin on bile acid detoxification and liver function. Such studies are essential in understanding how different substances can influence liver health and the detoxification process, although Risocaine itself was not the direct subject of this research (H. Marschall, M. Wagner, G. Zollner, P. Fickert, U. Diczfalusy, J. Gumhold, D. Silbert, A. Fuchsbichler, L. Benthin, R. Grundström, U. Gustafsson, S. Sahlin, C. Einarsson, M. Trauner, 2005).

Nanoparticle Toxicity and Tissue Distribution

Research on the toxicity and tissue distribution of magnetic nanoparticles, while not directly involving Risocaine, offers insights relevant to its potential nanomedical applications. Such studies investigate the biological fate and potential toxicity of nanoparticles, which are essential considerations for any new drug development, including those involving Risocaine (Jun Sung Kim, Tae-Jong Yoon, K. Yu, B. Kim, S. Park, Hyun Woo Kim, K. Lee, Seung Bum Park, Jinkyu Lee, M. Cho, 2006).

Safety And Hazards

While specific safety and hazard information for Risocaine was not found, Lidocaine, a similar local anesthetic, can cause skin redness, itching, a rash, or a feeling of warmth when administered subcutaneously. More severe side effects can include lightheadedness, drowsiness, nausea, vomiting, slow heartbeat, and low blood pressure .

properties

IUPAC Name

propyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFQYHKHPBMJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046299
Record name Risocaine
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in benzene, ether, ethanol, chloroform, In water, 842 mg/L at 37 °C
Record name P-AMINOBENZOIC ACID, PROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

8.15X10-4 mm Hg at 25 °C /Estimated/
Record name P-AMINOBENZOIC ACID, PROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Risocaine

Color/Form

Prisms

CAS RN

94-12-2, 71735-15-4
Record name Risocaine
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Record name Risocaine [USAN:INN]
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Record name Risocaine
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Record name Risocaine
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Record name Risocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.097
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Record name Propyl aminobenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RISOCAINE
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Record name P-AMINOBENZOIC ACID, PROPYL ESTER
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

75 °C
Record name P-AMINOBENZOIC ACID, PROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
YB Liu, X Wu, YJ Liu, JM Yi - Advanced Materials Research, 2012 - Trans Tech Publ
… in measuring the solubility of risocaine has been carried out at … , RESS was applied to prepare risocaine particles at five different … that a successful size reduction of risocaine particles. …
Number of citations: 5 www.scientific.net
DM Dickerson, JL Apfelbaum - Aesthetic Surgery Journal, 2016 - academic.oup.com
Ironically, we frequently teach our trainees a simple mnemonic to reliably determine local anesthetic class: if the root of the local anesthetic name contains the letter I, assume the local …
Number of citations: 3 academic.oup.com
L Xian-Hui, W Chun, M Xian-Shuang, BAI Hua… - Chinese Journal of …, 2019 - Elsevier
An analytical method for determination of 10 kinds of caine-type prohibited ingredients in cosmetics was developed. The analytes were enriched through supramolecular solvent-based …
Number of citations: 11 www.sciencedirect.com
S Kudaibergenov, M Dauletbekova, G Toleutay… - Journal of Inorganic and …, 2018 - Springer
Aqueous solutions of sodium salt of p-nitrobenzoic acid (p-NBA) were hydrogenated in mild conditions in the presence of palladium (PdNPs) and gold nanoparticles (AuNPs) …
Number of citations: 14 link.springer.com
M Aldabergenov, M Dauletbekova… - Journal of Chemical …, 2018 - journal.uctm.edu
… In particular, p-ABA is the main source for production of anesthetics such as novocaine, butamben, procaine, risocaine and is used as an ingredient in sunscreen formulations [17]. …
Number of citations: 7 journal.uctm.edu
P Ruelle, UW Kesselring - Journal of pharmaceutical sciences, 1998 - Wiley Online Library
The quantitative development of the nonergodic mobile order thermodynamics involving the new interpretation of the hydrophobic effect leads to a general solubility equation. This …
Number of citations: 48 onlinelibrary.wiley.com
JS Chickos, G Nichols, P Ruelle - Journal of chemical information …, 2002 - ACS Publications
Melting points and fusion enthalpies are predicted for a series of 81 compounds by combining experimental solubilities in a variety of solvents and analyzed according to the theory of …
Number of citations: 28 pubs.acs.org
AC De Groot, JP Nater, JW Weyland - 1994 - books.google.com
This 3rd edition provides updated information on side effects of cosmetic products, topical and systemic drugs used in dermatology, and other therapeutic modalities used by …
Number of citations: 404 books.google.com
P Ruelle, UW Kesselring - Journal of pharmaceutical sciences, 1998 - Elsevier
The quantitative development of the mobile order theory in H-bonded liquids is extended to predict the n-octanol/water partition coefficient (P). The log P predictive equation strictly …
Number of citations: 47 www.sciencedirect.com
FJ Storrs - Immunology and allergy clinics of North America, 1991 - Elsevier
Any topical drug or any component of a topical drug delivery system is capable of causing ACD. In proportion to drug usage these reactions are rare, but when they occur, they are …
Number of citations: 15 www.sciencedirect.com

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